2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid
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Description
The compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid” is a product used for preparing stapled peptides by ring closing metathesis . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at 20℃ .Scientific Research Applications
Synthesis and Chemical Properties
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid, often referred to as Fmoc-amino acid, is a key compound in the synthesis of various chemical substances. It is utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showing its versatility in creating complex organic compounds (Le & Goodnow, 2004). Moreover, this compound plays a crucial role in protecting hydroxy-groups in chemical synthesis, particularly in the context of synthesizing nucleic acid fragments, indicating its significance in biochemical research (Gioeli & Chattopadhyaya, 1982).
Applications in Material Science
Research has explored the application of this compound in the development of electro-optical materials. Specifically, studies on thiophene–fluorene π-conjugated derivatives involving this compound have been conducted, highlighting its potential in the field of material science and electronics (Lukes et al., 2005). Such studies open avenues for the creation of advanced materials with specific electronic properties.
Role in Peptide Synthesis
In the realm of peptide synthesis, this compound is instrumental. It is used as a linker in solid-phase synthesis, enhancing the stability and efficiency of peptide construction (Bleicher, Lutz, & Wuethrich, 2000). This aspect of the compound is pivotal for developing peptides for various biomedical applications.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-13-24(14-4-2,22(26)27)16-25-23(28)29-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,3-4,13-16H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSDVHOIRPWOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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